molecular formula C16H12BrN B6156633 8-bromo-5H,6H,11H-benzo[a]carbazole CAS No. 50823-80-8

8-bromo-5H,6H,11H-benzo[a]carbazole

Cat. No. B6156633
CAS RN: 50823-80-8
M. Wt: 298.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-bromo-5H,6H,11H-benzo[a]carbazole” is a chemical compound with the CAS Number: 21064-34-6 . It has a molecular weight of 296.17 and its Inchi Code is 1S/C16H10BrN/c17-11-6-8-15-14 (9-11)13-7-5-10-3-1-2-4-12 (10)16 (13)18-15/h1-9,18H .


Molecular Structure Analysis

The molecular structure of “8-bromo-5H,6H,11H-benzo[a]carbazole” is represented by the linear formula: C16H10BrN . The Inchi Key for this compound is AYMAGCMWTQFBEC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound “8-bromo-5H,6H,11H-benzo[a]carbazole” is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .

Safety and Hazards

The compound “8-bromo-5H,6H,11H-benzo[a]carbazole” is associated with certain hazards. The GHS pictograms indicate that it is a warning substance (GHS07) . The hazard statements are H315-H319, indicating that it causes skin irritation and serious eye irritation . The precautionary statements are P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-bromo-5H,6H,11H-benzo[a]carbazole involves the bromination of 5H,6H,11H-benzo[a]carbazole.", "Starting Materials": [ "5H,6H,11H-benzo[a]carbazole", "Bromine", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 5H,6H,11H-benzo[a]carbazole in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature.", "Step 3: After the addition of bromine is complete, stir the reaction mixture for an additional 2 hours.", "Step 4: Quench the reaction by adding a solution of sodium hydroxide and hydrogen peroxide.", "Step 5: Extract the product with dichloromethane and wash with water.", "Step 6: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 7: Purify the crude product by column chromatography to obtain 8-bromo-5H,6H,11H-benzo[a]carbazole." ] }

CAS RN

50823-80-8

Product Name

8-bromo-5H,6H,11H-benzo[a]carbazole

Molecular Formula

C16H12BrN

Molecular Weight

298.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.